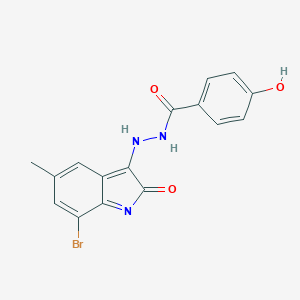![molecular formula C15H16FNO2 B228350 8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B228350.png)
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-(4-Fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione, commonly known as FPD, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FPD belongs to the class of spirocyclic compounds, which are known for their diverse biological activities.
作用机制
FPD exerts its therapeutic effects through various mechanisms of action. In cancer research, FPD inhibits the activity of the enzyme topoisomerase II, which is essential for DNA replication and cell division. In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by activating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. In Parkinson's disease research, FPD inhibits the activity of the enzyme monoamine oxidase B (MAO-B), which is involved in the breakdown of dopamine.
Biochemical and Physiological Effects:
FPD has been shown to have various biochemical and physiological effects in different diseases. In cancer research, FPD induces apoptosis and inhibits angiogenesis by downregulating the expression of vascular endothelial growth factor (VEGF) and matrix metalloproteinases (MMPs). In Alzheimer's disease research, FPD reduces oxidative stress and inflammation by upregulating the expression of antioxidant enzymes and reducing the production of pro-inflammatory cytokines. In Parkinson's disease research, FPD improves motor function and reduces neuroinflammation by increasing the levels of dopamine and reducing the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
FPD has several advantages for lab experiments, including its high yield and purity, its diverse biological activities, and its potential therapeutic applications. However, FPD also has some limitations, including its toxicity at high doses and its limited solubility in aqueous solutions. These limitations need to be considered when designing experiments using FPD.
未来方向
There are several future directions for research on FPD. In cancer research, FPD could be further investigated for its potential as a chemotherapeutic agent and its ability to overcome drug resistance. In Alzheimer's disease research, FPD could be further investigated for its potential as a disease-modifying agent and its ability to cross the blood-brain barrier. In Parkinson's disease research, FPD could be further investigated for its potential as a neuroprotective agent and its ability to improve cognitive function. Additionally, FPD could be further modified to improve its solubility and reduce its toxicity, making it more suitable for clinical use.
Conclusion:
FPD is a promising compound that has shown diverse biological activities and potential therapeutic applications in various diseases. Its synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production. However, further research is needed to fully understand its mechanisms of action and potential clinical applications.
合成方法
FPD can be synthesized through a multi-step process that involves the condensation of 4-fluorobenzaldehyde with cyclohexanone, followed by a Michael addition reaction with methyl acrylate. The resulting product is then subjected to a reduction reaction with lithium aluminum hydride to yield FPD. This synthesis method has been optimized to produce FPD in high yields and purity, making it suitable for large-scale production.
科学研究应用
FPD has been investigated for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, FPD has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease research, FPD has been shown to have neuroprotective effects by reducing oxidative stress and inflammation. In Parkinson's disease research, FPD has been shown to improve motor function and reduce neuroinflammation.
属性
分子式 |
C15H16FNO2 |
|---|---|
分子量 |
261.29 g/mol |
IUPAC 名称 |
8-(4-fluorophenyl)-8-azaspiro[4.5]decane-7,9-dione |
InChI |
InChI=1S/C15H16FNO2/c16-11-3-5-12(6-4-11)17-13(18)9-15(10-14(17)19)7-1-2-8-15/h3-6H,1-2,7-10H2 |
InChI 键 |
GGCRODQVJJFIOU-UHFFFAOYSA-N |
SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
规范 SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)C3=CC=C(C=C3)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[2-[(E)-(5-methoxy-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]hydrazinyl]-3-phenylquinazolin-4-one](/img/structure/B228287.png)
![methyl 3-{[(5Z)-5-(4-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]methyl}benzoate](/img/structure/B228288.png)

![N-benzhydryl-2-[1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl]acetamide](/img/structure/B228303.png)
![5-[4-(benzyloxy)-3-methoxyphenyl]-2,4-dihydroxy-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(7H)-one](/img/structure/B228304.png)


![N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7-hydroxy-2-oxochromen-4-yl)acetamide](/img/structure/B228315.png)
![N-[4-acetyl-5-(6-nitro-1,3-benzodioxol-5-yl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B228321.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]-2-phenylacetamide](/img/structure/B228324.png)
![N-[(Z)-[1-(3-methylbutyl)-2-oxoindol-3-ylidene]amino]pyridine-4-carboxamide](/img/structure/B228325.png)
